
Methyl 3-Bromo-1-oxoindene-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Bromo-1-oxoindene-6-carboxylate: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, is characterized by its unique structure, which includes a bromine atom and a carboxylate group attached to an indene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-1-oxoindene-6-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method includes the reaction of 3-bromoindene with a suitable esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: Methyl 3-Bromo-1-oxoindene-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indene derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or alkanes.
科学的研究の応用
Methyl 3-Bromo-1-oxoindene-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-Bromo-1-oxoindene-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
- Methyl 3-Bromo-1-oxoindene-5-carboxylate
- Methyl 1-Hydroxyindole-3-carboxylate
- Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 3-Bromo-1-oxoindene-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the indene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the carboxylate group’s position can affect its solubility and binding properties.
特性
分子式 |
C11H7BrO3 |
|---|---|
分子量 |
267.07 g/mol |
IUPAC名 |
methyl 1-bromo-3-oxoindene-5-carboxylate |
InChI |
InChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)10(13)5-9(7)12/h2-5H,1H3 |
InChIキー |
NZFGUMZLVAIQEQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)



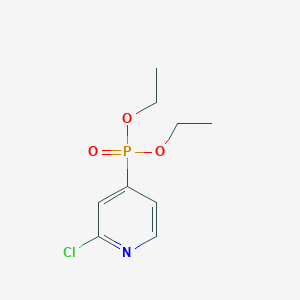
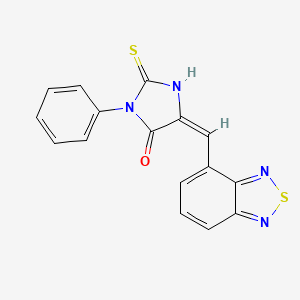

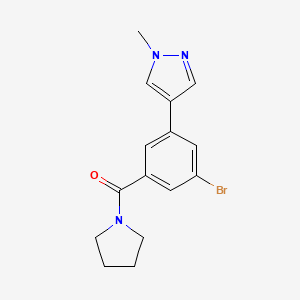
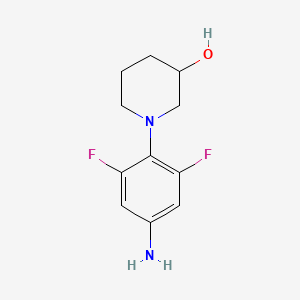
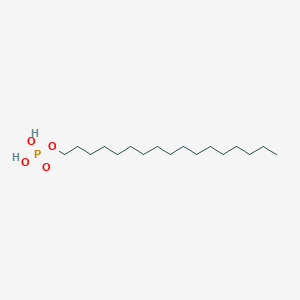



![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
